molecular formula C9H8INO3 B8513511 Methyl 3-carbamoyl-5-iodobenzoate CAS No. 453566-17-1

Methyl 3-carbamoyl-5-iodobenzoate

Cat. No.: B8513511
CAS No.: 453566-17-1
M. Wt: 305.07 g/mol
InChI Key: AOPMDURIDJSDDJ-UHFFFAOYSA-N
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Description

Methyl 3-carbamoyl-5-iodobenzoate is a benzoic acid derivative featuring a methyl ester group at the carboxyl position, a carbamoyl (-CONH₂) substituent at the 3-position, and an iodine atom at the 5-position of the aromatic ring. This compound may find applications in pharmaceuticals or materials science, particularly where halogenated aromatic systems are relevant .

Properties

CAS No.

453566-17-1

Molecular Formula

C9H8INO3

Molecular Weight

305.07 g/mol

IUPAC Name

methyl 3-carbamoyl-5-iodobenzoate

InChI

InChI=1S/C9H8INO3/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H2,11,12)

InChI Key

AOPMDURIDJSDDJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)N)I

Origin of Product

United States

Comparison with Similar Compounds

b. Methyl 3-bromo-2-fluoro-5-iodobenzoate

  • Molecular Formula : C₈H₅BrFIO₂
  • Substituents : -Br (3-position), -F (2-position), -I (5-position)
  • Key Properties: The bromine and fluorine atoms introduce strong electron-withdrawing effects, decreasing aromatic ring electron density. This enhances susceptibility to electrophilic substitution at specific positions. However, the absence of a carbamoyl group limits hydrogen-bonding interactions .
2.2 Carbamoyl vs. Amino Substituents
  • Carbamoyl (-CONH₂) :

    • Increases polarity and solubility in polar solvents (e.g., DMSO, water).
    • Enhances hydrogen-bonding capacity, critical for binding to biological targets (e.g., enzymes).
    • Less basic than -NH₂, making it stable under acidic conditions.
  • Amino (-NH₂): Higher basicity (pKa ~4.5–5.5) allows for pH-dependent reactivity. Prone to oxidation or acylation, limiting stability in certain synthetic pathways .
2.3 Halogenated Indole and Imidazole Derivatives ()

Compounds such as 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (8) and analogs demonstrate the role of iodine in enhancing thermal stability (melting points >200°C) and crystallinity.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents Melting Point (°C) Key Properties
Methyl 3-carbamoyl-5-iodobenzoate* C₉H₈INO₃ -CONH₂ (3), -I (5) N/A High polarity, hydrogen-bonding capability
Methyl 3-amino-5-iodobenzoate C₈H₈INO₂ -NH₂ (3), -I (5) N/A Basic, reactive amino group
Methyl 3-bromo-2-fluoro-5-iodobenzoate C₈H₅BrFIO₂ -Br (3), -F (2), -I (5) N/A Lipophilic, electron-withdrawing effects
6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole C₁₈H₁₂ClIN₂ -Cl (6), -I (benzyl) >200 High thermal stability, π-π interactions

*Hypothetical data inferred from structural analogs.

Research Findings and Implications

  • Synthetic Pathways : this compound may be synthesized via esterification of 3-carbamoyl-5-iodobenzoic acid, analogous to methods used for CID 11000339 .
  • Stability: The carbamoyl group’s neutrality reduces susceptibility to acid/base degradation compared to amino-substituted analogs.
  • Applications : Iodine’s role in radiopharmaceuticals (e.g., radioimaging) and the carbamoyl group’s bioactivity make this compound a candidate for drug development, particularly in targeting enzymes or receptors requiring hydrogen-bonding interactions.

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